molecular formula C8H9BN2O2 B593847 3-Methyl-1H-indazole-5-boronic acid CAS No. 1245816-25-4

3-Methyl-1H-indazole-5-boronic acid

Cat. No.: B593847
CAS No.: 1245816-25-4
M. Wt: 175.982
InChI Key: MJPMZQXVUISBFX-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-5-boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.982. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and coupling partners.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 3-Methyl-1H-indazol-5-yl-5-boronic acid would act as a nucleophile. The boronic acid moiety would undergo transmetalation with a palladium catalyst, transferring the organic group (in this case, the 3-Methyl-1H-indazol-5-yl group) to the palladium . This forms a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The compound’s use in the synthesis of various bioactive molecules suggests that it could indirectly influence numerous biochemical pathways depending on the final product of the synthesis .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body . The compound’s bioavailability would depend on factors such as its formulation, route of administration, and the individual’s physiological characteristics .

Result of Action

The molecular and cellular effects of 3-Methyl-1H-indazol-5-yl-5-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of various complex organic compounds .

Action Environment

The action, efficacy, and stability of 3-Methyl-1H-indazol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, temperature, and solvent . Furthermore, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Properties

IUPAC Name

(3-methyl-2H-indazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPMZQXVUISBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NN=C2C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657255
Record name (3-Methyl-2H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-25-4
Record name B-(3-Methyl-1H-indazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-2H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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